An In-depth Technical Guide to 2-Methyloctyl Methacrylate: Chemical Properties and Structure
An In-depth Technical Guide to 2-Methyloctyl Methacrylate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyloctyl methacrylate is an organic compound belonging to the methacrylate ester family. While not a commonly cataloged chemical, its structure suggests potential applications in polymer science as a monomer for the synthesis of specialized polymers with tailored properties. This technical guide provides a detailed overview of its chemical structure, estimated physicochemical properties based on related long-chain alkyl methacrylates, and a general experimental protocol for its synthesis. The biological relevance of alkyl methacrylates is also discussed in the context of biocompatibility and toxicology, as specific signaling pathway interactions are not characteristic of this class of molecules.
Chemical Structure and Identification
2-Methyloctyl methacrylate consists of a methacrylate group esterified with a 2-methyloctyl alcohol. The "2-methyl" designation indicates a methyl group located on the second carbon of the octyl chain.
Molecular Formula: C₁₃H₂₄O₂
Chemical Structure:
Caption: Chemical structure of 2-Methyloctyl methacrylate.
Estimated Physicochemical Properties
Due to the lack of available experimental data for 2-methyloctyl methacrylate, its physicochemical properties have been estimated based on data from structurally similar long-chain alkyl methacrylates. These esters share the same methacrylate functional group and have alkyl chains of comparable length, which allows for a reasonable approximation of their properties.
| Property | 2-Ethylhexyl Methacrylate | Lauryl Methacrylate (Dodecyl Methacrylate) | Stearyl Methacrylate (Octadecyl Methacrylate) | 2-Methyloctyl Methacrylate (Estimated) |
| CAS Number | 688-84-6 | 142-90-5 | 32360-05-7 | Not Available |
| Molecular Formula | C₁₂H₂₂O₂ | C₁₆H₃₀O₂ | C₂₂H₄₂O₂ | C₁₃H₂₄O₂ |
| Molecular Weight ( g/mol ) | 198.30 | 254.41 | 338.58 | ~212.34 |
| Density (g/cm³) | ~0.884 | ~0.868 | ~0.864 | ~0.87-0.89 |
| Boiling Point (°C) | ~228 | ~272 | ~335 | ~240-250 |
| Refractive Index | ~1.439 | ~1.445 | ~1.451 | ~1.44-1.45 |
Experimental Protocols
General Synthesis of 2-Methyloctyl Methacrylate via Transesterification
A common and efficient method for the synthesis of long-chain alkyl methacrylates is the transesterification of a short-chain methacrylate, such as methyl methacrylate, with the corresponding long-chain alcohol. This method avoids the direct handling of methacrylic acid and can be driven to high conversion by removing the low-boiling alcohol byproduct.
Reaction: Methyl Methacrylate + 2-Methyloctanol ⇌ 2-Methyloctyl Methacrylate + Methanol
Materials:
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Methyl methacrylate (MMA)
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2-Methyloctanol
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Catalyst (e.g., lithium hydroxide, sodium borohydride, or an organotin compound)[1]
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Polymerization inhibitor (e.g., hydroquinone)
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Anhydrous solvent (e.g., toluene or hexane)
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Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
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Round-bottom flask
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Distillation apparatus (fractional distillation column)
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Heating mantle with a magnetic stirrer
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Thermometer
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: A round-bottom flask is charged with 2-methyloctanol, an excess of methyl methacrylate (acting as both reactant and solvent), a catalytic amount of a suitable transesterification catalyst, and a polymerization inhibitor. The flask is equipped with a magnetic stir bar and a fractional distillation column.
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Reaction: The reaction mixture is heated to reflux. The progress of the reaction is monitored by observing the temperature at the head of the distillation column. A binary azeotrope of methanol and methyl methacrylate will distill off at a lower temperature than the boiling point of the bulk reaction mixture.[1]
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Work-up: Once the reaction is complete (as indicated by the cessation of methanol distillation or by analytical methods such as GC-MS), the reaction mixture is cooled to room temperature.
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Purification: The excess methyl methacrylate and solvent are removed under reduced pressure using a rotary evaporator. The crude product is then washed with a saturated sodium bicarbonate solution to neutralize the catalyst, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the final product is purified by vacuum distillation to yield pure 2-methyloctyl methacrylate.
Caption: General workflow for the synthesis of 2-Methyloctyl methacrylate.
Biological Activity and Signaling Pathways
Alkyl methacrylates are not typically associated with specific signaling pathways in the way that drugs or endogenous signaling molecules are. Their biological relevance is primarily understood in the context of toxicology and, for the resulting polymers, biocompatibility.
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Toxicology: Lower alkyl methacrylates are known to be skin sensitizers and can cause irritation upon contact.[2] The reactivity of the acrylate double bond allows for Michael addition reactions with nucleophilic groups in proteins and other biological macromolecules, which is a proposed mechanism for their toxicity.[3][4] Generally, the toxicity of methacrylate esters is influenced by their physicochemical properties, such as lipophilicity and molecular volume, which affect their ability to penetrate biological membranes.[5]
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Genotoxicity: As a class, lower alkyl methacrylates have not shown evidence of being carcinogenic and are generally negative for gene mutations in prokaryotic systems.[2][6]
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Biocompatibility of Polymers: Polymers derived from long-chain alkyl methacrylates are often hydrophobic and can be used in various biomedical applications, including dental materials and drug delivery systems.[7] The long alkyl side chain can influence the physical properties of the polymer, such as its glass transition temperature and surface energy, which in turn affects its interaction with biological systems.
References
- 1. RU2411231C2 - Method for synthesis alkyl methacrylates - Google Patents [patents.google.com]
- 2. Lower alkyl methacrylate | Explore Safe Usage — Methacrylate Producers Association, Inc. [mpausa.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. The lower alkyl methacrylates: Genotoxic profile of non-carcinogenic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physicochemical properties of methacrylate resin-based root canal sealers - PubMed [pubmed.ncbi.nlm.nih.gov]
